molecular formula C16H17NO4S B13372121 Ethyl 4-{[(2-methylphenyl)sulfonyl]amino}benzoate

Ethyl 4-{[(2-methylphenyl)sulfonyl]amino}benzoate

Cat. No.: B13372121
M. Wt: 319.4 g/mol
InChI Key: IDALXYSAPOKQLW-UHFFFAOYSA-N
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Description

Ethyl 4-{[(2-methylphenyl)sulfonyl]amino}benzoate is an organic compound with the molecular formula C16H17NO4S It is a derivative of benzoic acid and is characterized by the presence of an ethyl ester group, a sulfonamide group, and a methyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[(2-methylphenyl)sulfonyl]amino}benzoate typically involves the reaction of 4-aminobenzoic acid with 2-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting sulfonamide is then esterified using ethanol and a catalytic amount of acid, such as sulfuric acid, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(2-methylphenyl)sulfonyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfinyl and thiol derivatives.

    Substitution: Nitro, bromo, and sulfonyl derivatives of the aromatic ring.

Scientific Research Applications

Ethyl 4-{[(2-methylphenyl)sulfonyl]amino}benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-{[(2-methylphenyl)sulfonyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The ester group may also undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-{[(4-methylphenyl)sulfonyl]amino}benzoate
  • Methyl 4-{[(4-methylphenyl)sulfonyl]amino}benzoate
  • Ethyl 4-{[(2,5-dichlorophenyl)sulfonyl]amino}benzoate

Uniqueness

Ethyl 4-{[(2-methylphenyl)sulfonyl]amino}benzoate is unique due to the presence of the 2-methylphenyl group, which can influence its chemical reactivity and biological activity. The methyl group can affect the compound’s steric and electronic properties, making it distinct from other similar compounds .

Properties

Molecular Formula

C16H17NO4S

Molecular Weight

319.4 g/mol

IUPAC Name

ethyl 4-[(2-methylphenyl)sulfonylamino]benzoate

InChI

InChI=1S/C16H17NO4S/c1-3-21-16(18)13-8-10-14(11-9-13)17-22(19,20)15-7-5-4-6-12(15)2/h4-11,17H,3H2,1-2H3

InChI Key

IDALXYSAPOKQLW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2C

Origin of Product

United States

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